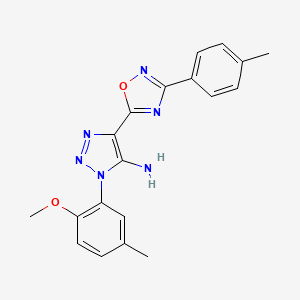![molecular formula C26H31FN2O4S B3409493 7-azepan-1-yl-1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one CAS No. 892774-49-1](/img/structure/B3409493.png)
7-azepan-1-yl-1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one
Overview
Description
The compound “7-azepan-1-yl-1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one” is a synthetic compound . It belongs to the quinoline family. The molecular formula is C26H31FN2O3S, with an average mass of 470.599 Da and a monoisotopic mass of 470.203949 Da .
Synthesis Analysis
The synthesis of this compound or its similar structures has been reported in the literature . For instance, a compound with a similar structure was synthesized from the reaction of 8-chloro-1-cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ®-tert-butyl 3-aminoazepane-1-carboxylate in acetonitrile as solvent . The total yield was 37% .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. For instance, the 1H-NMR spectrum of a similar compound showed a doublet located at δ 6.20 ppm (J = 9.1 Hz) which was assigned to the one H-11 proton of -NH- .Chemical Reactions Analysis
The chemical reactions involving this compound or its similar structures can be complex and varied. For instance, a similar compound was found to be always present during the synthesis of besifloxacin . It was found that this compound was the N-substituted regioisomer of besifloxacin .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure. It has a molecular formula of C26H31FN2O3S, an average mass of 470.599 Da, and a monoisotopic mass of 470.203949 Da .Mechanism of Action
The mechanism of action of 7-azepan-1-yl-1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one involves the inhibition of GSK-3β. This compound binds to the ATP-binding site of GSK-3β and prevents the enzyme from phosphorylating its substrates. This inhibition leads to the activation of downstream signaling pathways, which can have beneficial effects in treating certain diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its inhibition of GSK-3β. This inhibition can lead to increased glycogen synthesis, decreased inflammation, and improved insulin sensitivity. Additionally, GSK-3β inhibition has been shown to have neuroprotective effects in Alzheimer's disease and other neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 7-azepan-1-yl-1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one in lab experiments is its specificity for GSK-3β. This compound has a high affinity for the ATP-binding site of GSK-3β and does not significantly inhibit other kinases. However, one limitation of using this compound is its potential toxicity. High concentrations of this compound can lead to cell death and other adverse effects.
Future Directions
There are several future directions for research involving 7-azepan-1-yl-1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one. One potential direction is the development of more potent and selective GSK-3β inhibitors. Additionally, research could focus on the use of this compound in combination with other drugs for the treatment of various diseases. Finally, more studies are needed to fully understand the biochemical and physiological effects of GSK-3β inhibition and its potential therapeutic applications.
Scientific Research Applications
7-azepan-1-yl-1-butyl-6-fluoro-3-[(4-methoxyphenyl)sulfonyl]quinolin-4(1H)-one is primarily used as a GSK-3β inhibitor. GSK-3β is a serine/threonine protein kinase that plays a critical role in many cellular processes, including glycogen synthesis, cell cycle regulation, and apoptosis. Inhibition of GSK-3β has been implicated in the treatment of several diseases, including Alzheimer's disease, diabetes, and cancer.
properties
IUPAC Name |
7-(azepan-1-yl)-1-butyl-6-fluoro-3-(4-methoxyphenyl)sulfonylquinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O4S/c1-3-4-13-29-18-25(34(31,32)20-11-9-19(33-2)10-12-20)26(30)21-16-22(27)24(17-23(21)29)28-14-7-5-6-8-15-28/h9-12,16-18H,3-8,13-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZVDDFPLKLVLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCCCCC3)F)S(=O)(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




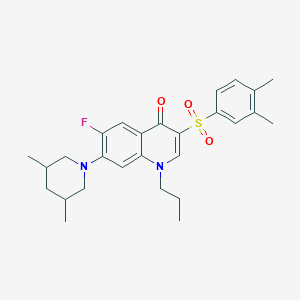
![1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-7-pyrrolidin-1-ylquinolin-4(1H)-one](/img/structure/B3409448.png)
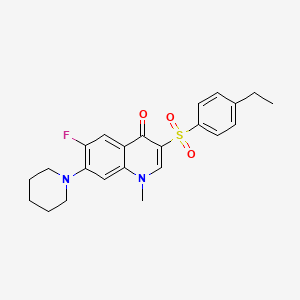

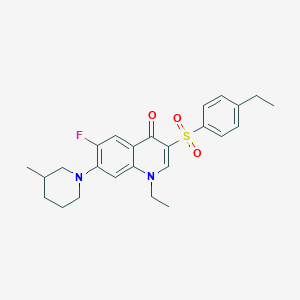


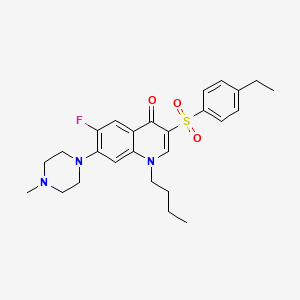
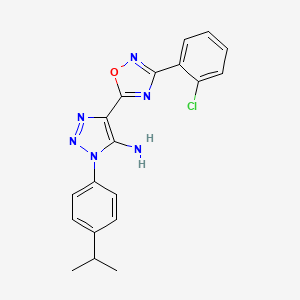
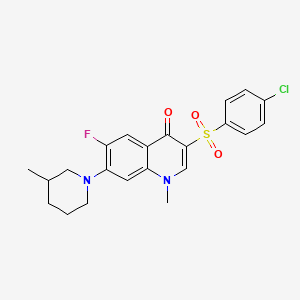
![1-(5-chloro-2-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B3409499.png)
